REACTION_CXSMILES
|
[C:1]1([C:7]2[S:11][C:10]([NH2:12])=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]([CH2:15][C:16](O)=[O:17])#[N:14].CCN=C=NCCCN(C)C.Cl>C(#N)C.Cl>[C:13]([CH2:15][C:16]([NH:12][C:10]1[S:11][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][N:9]=1)=[O:17])#[N:14] |f:2.3|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)N
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
861 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate/hexanes (1/9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)NC=1SC(=NN1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |